molecular formula C19H22FNO4 B091770 Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate CAS No. 58395-00-9

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate

Cat. No.: B091770
CAS No.: 58395-00-9
M. Wt: 347.4 g/mol
InChI Key: AITJZYHNAKUCFP-UHFFFAOYSA-N
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Description

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H22FNO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

The chemical compound Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate, while not directly mentioned in the literature, has structural similarities or functional relationships with various compounds discussed in scientific research. These research areas explore the synthesis, properties, and applications of chemically related substances, providing insight into potential research applications for the specified compound. The following paragraphs will detail various scientific explorations that may align with the chemical nature and potential applications of this compound.

Chemical Modification and Polymer Applications

One area of research involves the chemical modification of biopolymers to create new materials with specific properties. For example, the modification of xylan to produce biopolymer ethers and esters demonstrates how functional groups affect a compound's properties, such as solubility and reactivity. These modifications enable applications in drug delivery and as additives in various industries (Petzold-Welcke et al., 2014).

Synthetic Methodologies and Intermediate Compounds

Another research focus is the development of synthetic methodologies for creating intermediate compounds used in pharmaceuticals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl as a key intermediate in the manufacture of flurbiprofen highlights the importance of efficient synthetic routes for the production of medically relevant compounds (Qiu et al., 2009).

Analytical and Biochemical Techniques

The development and application of analytical techniques to understand biochemical properties and activities also represent significant research applications. Studies on antioxidant activity determination methods offer insights into evaluating the efficacy of compounds with potential health benefits, reflecting the broader utility of analytical approaches in assessing chemical substances (Munteanu & Apetrei, 2021).

Advanced Materials and Sensor Development

Research into the development of advanced materials and sensors, such as fluorescent chemosensors based on specific organic frameworks, showcases the potential for creating targeted detection systems for various analytes. This area underscores the importance of structural design in developing sensitive and selective sensing applications (Roy, 2021).

Mechanism of Action

Target of Action

It is known that 1,4-dihydropyridine compounds have been studied for their potential as anticancer agents . They are known to interact with DNA and can cause DNA photocleavage .

Mode of Action

It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This suggests that they may interact with DNA in a way that leads to its cleavage when exposed to light, which could potentially disrupt the function of cancer cells.

Biochemical Pathways

Given its potential as an anticancer agent and its ability to cause dna photocleavage , it may be inferred that it affects pathways related to DNA repair and cell division.

Result of Action

It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This could potentially lead to the death of cancer cells, as DNA damage can disrupt their ability to divide and function properly.

Action Environment

It is known that the synthesis of 1,4-dihydropyridine compounds can be performed using crystalline nano-zno in ethanol under microwave irradiation . This suggests that the synthesis process may be influenced by factors such as temperature and the presence of certain catalysts.

Properties

IUPAC Name

diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITJZYHNAKUCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350470
Record name Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58395-00-9
Record name Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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